molecular formula C8H8O3 B161940 4-Methoxy-1,3-benzodioxole CAS No. 1817-95-4

4-Methoxy-1,3-benzodioxole

Cat. No. B161940
CAS RN: 1817-95-4
M. Wt: 152.15 g/mol
InChI Key: BJMPSYHNUKWPGQ-UHFFFAOYSA-N
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Description

4-Methoxy-1,3-benzodioxole, also known as Myristicin, is a chemical compound with the IUPAC name 4-methoxy-6-prop-2-enyl-1,3-benzodioxole . It is a balsamic fragrance type and is a naturally occurring insecticide and acaricide with possible neurotoxic effects on neuroblastoma cells .


Synthesis Analysis

The synthesis of benzodioxole derivatives has been studied extensively. For instance, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, K-1 to K-22, were designed and synthesized . The compound NW-03 was found to be promising in the study for antitumor activity . Another study reported the acylation of 1,3-benzodioxole in a continuous process using a recyclable heterogeneous substoichiometric catalyst .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-1,3-benzodioxole is C11H12O3, and its molecular weight is 192.2112 . The structure is available as a 2D Mol file .


Chemical Reactions Analysis

Benzodioxole derivatives are known to possess a broad spectrum of activities. They have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity . The evaluation of benzodioxole derivatives showed significant antitumor activity, with the probable mechanisms due to EGFR inhibition, apoptosis, DNA binding, tyrosinase inhibition, and HER-2 inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-1,3-benzodioxole include a molecular weight of 192.2112 . More detailed information about its physical and chemical properties may be available in specialized chemical databases .

Scientific Research Applications

Insecticidal Activity

4-Methoxy-1,3-benzodioxole, identified in the hexane fraction of alcoholic extract of Piper mullesua, exhibits significant insecticidal activity. This compound, related to myristicin and belonging to the apiole group, effectively kills larvae of the insect pest Spilarctia obliqua. It demonstrates both contact toxicity and antimetabolic activity against this pest, making it a potentially valuable agent in pest control (Srivastava et al., 2001).

Photoinitiation for Polymerization

1,3-benzodioxole derivatives, including 4-Methoxy-1,3-benzodioxole, have been explored for their role as photoinitiators in free radical polymerization. They release compounds upon irradiation that can initiate polymerization of monomers, an application potentially significant in the field of materials science (Kumbaraci et al., 2012).

Anticancer and Antibacterial Applications

A study focusing on eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives highlighted their potential as anticancer and antibacterial agents. These compounds, synthesized using a microwave-assisted green method, showed promising anticancer and antibacterial potency, with some derivatives even surpassing standard reference compounds in these activities (Gupta et al., 2016).

Antidiabetic Agent Potential

Benzodioxol derivatives have been evaluated as antidiabetic agents, particularly for their inhibitory activities against alpha-amylase enzymes. Some compounds in this category demonstrated potent inhibitory activities, suggesting their potential as lead compounds for developing new antidiabetic drug candidates (Hawash et al., 2021).

Safety And Hazards

Safety data sheets suggest that exposure to 4-Methoxy-1,3-benzodioxole should be avoided. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. It is also advised to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

4-methoxy-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMPSYHNUKWPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343823
Record name 4-methoxy-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1,3-benzodioxole

CAS RN

1817-95-4
Record name 4-Methoxy-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-methoxy-benzene-1,2-diol (1.161 g, 8.28 mmol) in DMF (10 mL) was added to bromo-chloro-methane (611 ul, 1.1 equivalents) and stirred at 90 degrees Celsius for 4 hours. The mixture was poured into water and extracted with dichloromethane. The organic layer was poured thru a phase separator cartridge and concentrated to dryness. The crude product is a yellow liquid. The liquid was purified by column chromatography yielding 1.21 g, (96%). 1H-NMR (DMSO, 500 MHz) 6.7 (t, 1H), 6.63 (d, 1H), 6.58 (d, 1H), 5.97 (s, 2H), 3.83 (s, 3H) HPLC (method A) 2.86 min.
Quantity
1.161 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
611 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
S Jinno, N Otsuka, T Okita, K Inouye - Chemical and pharmaceutical …, 1999 - jstage.jst.go.jp
A total synthesis of benzodioxole derivative 1 was achieved via a palladium (0)-catalyzed cross-coupling reaction in a 68% overall yield (4 steps). A novel series of benzodioxoles …
Number of citations: 16 www.jstage.jst.go.jp
AR Chopade, PM Somade, PP Somade… - Natural Products and …, 2021 - Springer
Anxiety is an unpleasant state, which can critically decrease the quality of life is often accompanied by nervous behaviour and rumination. Niranthin is a lignan isolated from various …
Number of citations: 4 link.springer.com
K Świech, I Połeć - Chemik, 2013 - yadda.icm.edu.pl
Parsley (Petroselinum crispum) is one of herbs the most extensively used as a condiment for garnishing and seasoning, but also in perfumery, and in a larger extent in folk medicine. It is …
Number of citations: 3 yadda.icm.edu.pl
M dos Santos Maia, GCS Rodrigues… - … Medicine and Cellular …, 2020 - hindawi.com
Alzheimer’s disease (AD) is characterized by the progressive disturbance in cognition and affects approximately 36 million people, worldwide. However, the drugs used to treat this …
Number of citations: 19 www.hindawi.com
M Baba, K Yamada, M Ito - Plants, 2020 - mdpi.com
Phenylpropanoid volatile components in plants are useful and valuable not only as flavorings, but also as medicines and food supplements. The pharmacological actions and toxicities …
Number of citations: 4 www.mdpi.com
AW Archer - Journal of Chromatography A, 1988 - Elsevier
Inject 10~ 1 of each standard safrole solution and determine the ratios of the peak areas of safrole to dibutyl phthalate. Weigh accurately about 1 g of powdered nutmeg, or 0.5 g of …
Number of citations: 77 www.sciencedirect.com
K Nagashima, Y Yamano, S Sugimoto, K Ishiwata… - Phytochemistry …, 2018 - Elsevier
On antiparasitic screening, we found that extracts of Peperomia japonica have nematicidal activity. Bioassay-guided fractionation of the methanolic extract resulted in the isolation of one …
Number of citations: 4 www.sciencedirect.com
EC Aka, E Wimmer, E Barré, N Vasudevan… - The Journal of …, 2019 - ACS Publications
Naturally occurring benzoxanthenones, which belong to the vast family of lignans, are promising biologically relevant targets. They are biosynthetically produced by the oxidative …
Number of citations: 29 pubs.acs.org
MF Comber, MV Sargent - Australian journal of chemistry, 1985 - CSIRO Publishing
The synthesis of 2,7,8-triacetoxy-1-methoxy-3-methylanthracene (30), a derivative of hallachrome (7-hydroxy-8-methoxy-6-methylanthracene-1,2- quinone ) (1), the red pigment of the …
Number of citations: 6 www.publish.csiro.au
P Magnus, IK Sebhat - Tetrahedron, 1998 - Elsevier
o-Vanillin21 was converted into24 following literature procedures. Treatment of24 withn-BuLi/THF followed by addition of25 gave26. Dehydration (POCl 3 /pyridine/DBU), …
Number of citations: 92 www.sciencedirect.com

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